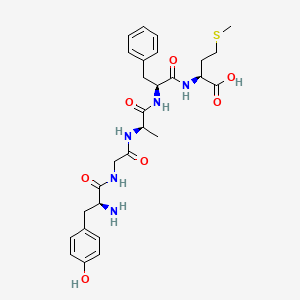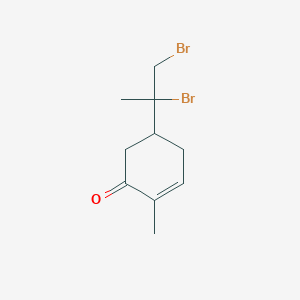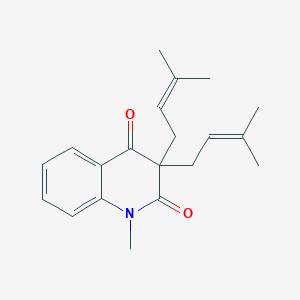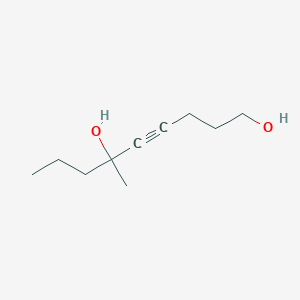![molecular formula C17H17ClN2O3 B14607743 4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl 3-chloropropanoate CAS No. 58586-50-8](/img/structure/B14607743.png)
4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl 3-chloropropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl 3-chloropropanoate is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, including dye manufacturing, pharmaceuticals, and materials science. This particular compound features an ethoxy group attached to a phenyl ring, which is further connected to another phenyl ring via a diazenyl linkage, and a 3-chloropropanoate ester group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl 3-chloropropanoate typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-ethoxyaniline using sodium nitrite and hydrochloric acid to form the diazonium salt. This intermediate is then coupled with 4-hydroxyphenyl 3-chloropropanoate under basic conditions to yield the desired azo compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pH, and reactant concentrations. Continuous flow reactors may be employed to ensure consistent product quality and yield. Additionally, purification steps such as recrystallization or chromatography are used to obtain the compound in high purity.
化学反応の分析
Types of Reactions
4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl 3-chloropropanoate undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form azoxy compounds.
Reduction: The azo group can be reduced to form hydrazo compounds or amines.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium dithionite or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions or amines can react with the ester group under basic conditions.
Major Products Formed
Oxidation: Azoxy derivatives.
Reduction: Hydrazo compounds or primary amines.
Substitution: Corresponding substituted esters or amides.
科学的研究の応用
4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl 3-chloropropanoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: Potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
作用機序
The mechanism of action of 4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl 3-chloropropanoate involves its interaction with molecular targets through the azo group. The compound can undergo reduction to form reactive intermediates that interact with enzymes or other proteins, affecting their function. The ester group may also participate in hydrolysis reactions, releasing active metabolites that exert biological effects.
類似化合物との比較
Similar Compounds
- 4-[(E)-(4-Methoxyphenyl)diazenyl]phenyl 3-chloropropanoate
- 4-[(E)-(4-Octyloxyphenyl)diazenyl]phenyl 3-chloropropanoate
- 4-[(E)-(4-Phenyldiazenyl)phenyl]diazenyl]phenol
Uniqueness
4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl 3-chloropropanoate is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and interaction with biological targets. This structural feature may enhance its solubility and stability compared to similar compounds, making it a valuable compound for various applications.
特性
CAS番号 |
58586-50-8 |
|---|---|
分子式 |
C17H17ClN2O3 |
分子量 |
332.8 g/mol |
IUPAC名 |
[4-[(4-ethoxyphenyl)diazenyl]phenyl] 3-chloropropanoate |
InChI |
InChI=1S/C17H17ClN2O3/c1-2-22-15-7-3-13(4-8-15)19-20-14-5-9-16(10-6-14)23-17(21)11-12-18/h3-10H,2,11-12H2,1H3 |
InChIキー |
BOLAWCRUKJCWSH-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OC(=O)CCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(4-fluorophenyl)methyl]heptan-2-amine;hydrochloride](/img/structure/B14607665.png)

![2-[(E)-(2,4,6-Trianilinopyrimidin-5-yl)diazenyl]benzoic acid](/img/structure/B14607669.png)
![3-[3-(4-Bromophenyl)-3-oxoprop-1-enyl]chromen-4-one](/img/structure/B14607675.png)






![2-[(4-Hydroxy-3-nitrophenyl)methyl]-4-methyl-6-nitrophenol](/img/structure/B14607719.png)



